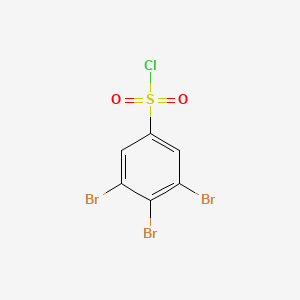

3,4,5-Tribromobenzene-1-sulfonyl chloride

描述

属性

IUPAC Name |

3,4,5-tribromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHCMIBKUDFFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,4,5-Tribromobenzene-1-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of benzene followed by sulfonation. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Qualitative and Quantitative Assessments:

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 50 |

| Bacillus subtilis | 8 | 100 |

| Escherichia coli | 31 | 7.81 |

| Klebsiella pneumoniae | 30 | 7.81 |

| Enterococcus faecium | 15 | 125 |

The compound displayed a notable zone of inhibition against Escherichia coli and Klebsiella pneumoniae, with MIC values indicating potent activity at low concentrations .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. One study reported that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | <10 |

| HeLa | <10 |

These findings suggest that the compound may induce cell cycle arrest in cancer cells, specifically in the G2/M phase .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds derived from this compound:

- Antimicrobial Screening : A comprehensive screening revealed that various derivatives exhibited differing levels of antibacterial activity. Compounds derived from this sulfonyl chloride showed moderate to high toxicity against Mycobacterium tuberculosis with MIC values ranging from 6.25 to 12.5 µM .

- Antibiofilm Activity : The compound also demonstrated moderate antibiofilm effects against Staphylococcus aureus and Candida albicans, with minimum biofilm eradication concentrations (MBEC) reported at 125 µg/mL .

- Structure-Activity Relationship : Studies indicate that modifications to the sulfonyl group can enhance or diminish biological activity. For instance, cyclization reactions leading to different azole derivatives resulted in varying antimicrobial profiles .

相似化合物的比较

Key Observations :

- Halogen Effects : Bromine’s higher atomic weight and electron-withdrawing nature increase molecular weight and density compared to fluorinated analogs. However, fluorine’s smaller size reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .

Physical Properties and Stability

- Boiling Point : Fluorinated analogs (e.g., trifluoromethanesulfonyl chloride) exhibit lower boiling points (29–32°C) due to smaller molecular size and weaker intermolecular forces . Brominated derivatives likely have higher boiling points due to increased molecular weight and polarizability.

- Density : Bromine’s heavy atoms contribute to higher density (estimated >2.0 g/cm³) compared to trifluoromethanesulfonyl chloride (1.583 g/mL) .

- Stability : Sulfonyl chlorides are generally moisture-sensitive. Brominated derivatives may require stricter storage conditions (e.g., desiccated, inert atmosphere) to prevent hydrolysis, whereas fluorinated analogs are marginally more stable due to fluorine’s low polarizability .

准备方法

Detailed Preparation Methods

Bromination

Reagents and Conditions:

Bromination is commonly performed using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or under radical conditions. The reaction temperature and solvent choice (e.g., acetic acid, chloroform) are crucial to control the degree of bromination and regioselectivity.Mechanism:

Electrophilic aromatic substitution where bromine acts as the electrophile, substituting hydrogen atoms on the aromatic ring. The directing effect of substituents and steric hindrance guide bromination to the 3,4,5-positions.Typical Outcome:

Formation of 3,4,5-tribromobenzene with high regioselectivity and yield, which serves as the precursor for sulfonylation.

Sulfonylation to Sulfonyl Chloride

Reagents:

Common sulfonyl chloride preparation involves chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). These reagents introduce the sulfonyl chloride (-SO2Cl) group at the 1-position of the benzene ring.Reaction Conditions:

The brominated benzene is reacted with chlorosulfonic acid under controlled temperature (often 0–50°C) to avoid overreaction or decomposition. After sulfonation, the intermediate sulfonic acid is converted to sulfonyl chloride either in situ or by treatment with chlorinating agents.Workup and Purification:

The reaction mixture is quenched carefully, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Representative Experimental Data and Yields

While direct literature data on 3,4,5-tribromobenzene-1-sulfonyl chloride is scarce, analogous sulfonyl chlorides with similar substitution patterns (e.g., trifluorobenzene sulfonyl chlorides) provide insight into typical yields and reaction parameters:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2, FeBr3 catalyst, solvent (e.g., acetic acid), room temp | 70–85 | High regioselectivity for tribromination; reaction time 2–4 hours |

| Sulfonation | Chlorosulfonic acid, 0–50°C, 1–3 hours | 60–75 | Controlled temperature crucial to avoid side reactions |

| Conversion to Sulfonyl Chloride | Sulfuryl chloride or in situ chlorination | 65–80 | Purification by column chromatography or recrystallization |

Analytical Characterization and Quality Control

NMR Spectroscopy:

Proton and carbon NMR confirm the aromatic substitution pattern and sulfonyl chloride presence. Bromine substituents cause characteristic shifts and splitting patterns.Mass Spectrometry (MS):

Molecular ion peaks consistent with the tribromo-substituted sulfonyl chloride confirm molecular weight.Purity Assessment:

High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, typically achieving >95% purity after purification.

Research Findings and Considerations

Selectivity:

The key challenge in preparation is achieving selective tribromination without overbromination or formation of isomers. Optimizing catalyst amount, solvent, and temperature is critical.Reaction Scale:

Laboratory-scale syntheses are well-documented, but scaling up requires careful control of exothermic bromination and sulfonation steps.Safety:

Bromine and chlorosulfonic acid are hazardous reagents; reactions must be conducted under inert atmosphere with appropriate safety measures.Alternative Methods:

Recent research explores milder bromination agents and sulfonyl chloride formation via sulfonyl fluoride intermediates, but these are less established for this specific compound.

Summary Table of Preparation Methodology

| Preparation Stage | Reagents/Conditions | Key Parameters | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2, FeBr3, solvent (acetic acid) | Room temp, 2–4 h | 70–85 | Controls regioselectivity |

| Sulfonation | Chlorosulfonic acid | 0–50°C, 1–3 h | 60–75 | Temperature control critical |

| Sulfonyl Chloride Formation | Sulfuryl chloride or in situ chlorination | Ambient to mild heating | 65–80 | Purification by chromatography or recrystallization |

常见问题

Q. What are the recommended methods for synthesizing 3,4,5-Tribromobenzene-1-sulfonyl chloride in a laboratory setting?

Synthesis typically involves bromination and sulfonation steps. For sulfonyl chlorides, a common approach is reacting sulfonic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For the tribrominated derivative, regioselective bromination of the benzene ring must precede sulfonation. Key parameters include:

- Temperature control : Maintain 0–5°C during bromination to avoid polybromination.

- Solvent selection : Use dichloromethane or chlorobenzene for sulfonation to stabilize reactive intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

- ¹H/¹³C NMR : Identify substituent positions and confirm aromatic proton environments.

- Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z ≈ 377 for [M]⁺).

- FT-IR : Detect characteristic S=O (1360–1180 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- Elemental analysis : Validate stoichiometry (C: ~19.1%, Br: ~63.7%, Cl: ~9.4%) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl).

- First-aid measures :

- Skin contact : Immediate washing with soap and water, followed by medical evaluation.

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of sulfonylation reactions using this compound?

Systematic optimization involves:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilicity of the sulfonyl chloride group.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions.

- Temperature : Higher temperatures (40–60°C) may reduce reaction time but risk hydrolysis.

- Moisture control : Rigorous drying of reagents/solvents (molecular sieves) minimizes hydrolysis .

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 376.35 g/mol | |

| Melting point | ~85–90°C (predicted) | |

| Solubility | DCM, DMF, THF (sparingly in H₂O) |

Q. Table 2. Recommended Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination) | Prevents over-substitution |

| Chlorinating agent | SOCl₂ (excess) | Completes sulfonation |

| Reaction time | 12–24 hours | Balances conversion vs. degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。